molecular formula C20H10Cl3N3O4 B11538056 4-chloro-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol

4-chloro-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol

Cat. No.: B11538056
M. Wt: 462.7 g/mol
InChI Key: PNILQGMUOHLCOU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One common method is the condensation reaction between 4-chloro-2-aminophenol and 3,4-dichlorobenzaldehyde, followed by cyclization to form the benzoxazole ring. The imine group is introduced during this process.

Reaction Conditions:

    Starting Materials: 4-chloro-2-aminophenol, 3,4-dichlorobenzaldehyde

    Reagents: Acidic or basic catalysts (e.g., HCl, NaOH)

    Conditions: Typically carried out in a solvent (e.g., ethanol, methanol) at elevated temperatures.

Industrial Production: Industrial-scale production methods may involve modifications to improve yield, scalability, and cost-effectiveness. specific details on large-scale synthesis are proprietary and may vary among manufacturers.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The nitro group (-NO) can undergo reduction to an amino group (-NH).

    Substitution: The chlorine atoms can be replaced by other functional groups.

    Imine Hydrolysis: The imine linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents:

    Reduction: Sodium dithionite (NaSO), hydrogen gas (H)

    Substitution: Alkali metal hydroxides (e.g., NaOH, KOH)

    Hydrolysis: Acid (e.g., HCl) or base (e.g., NaOH)

Major Products: The reduction of the nitro group yields 4-chloro-2-aminophenol, while substitution reactions lead to derivatives with modified substituents.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for the synthesis of other organic molecules.

    Biology: Investigated for potential biological activities (e.g., antimicrobial, antioxidant).

    Medicine: Studied for its pharmacological properties.

    Industry: Used in the development of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The exact mechanism of action is context-dependent. It may involve interactions with specific enzymes, receptors, or cellular pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

While 4-chloro-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol is unique due to its specific substitution pattern and benzoxazole ring, similar compounds include other phenolic derivatives with varying substituents.

Properties

Molecular Formula

C20H10Cl3N3O4

Molecular Weight

462.7 g/mol

IUPAC Name

4-chloro-2-[[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-nitrophenol

InChI

InChI=1S/C20H10Cl3N3O4/c21-12-5-11(19(27)17(7-12)26(28)29)9-24-13-2-4-18-16(8-13)25-20(30-18)10-1-3-14(22)15(23)6-10/h1-9,27H

InChI Key

PNILQGMUOHLCOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)[N+](=O)[O-])O)Cl)Cl

Origin of Product

United States

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